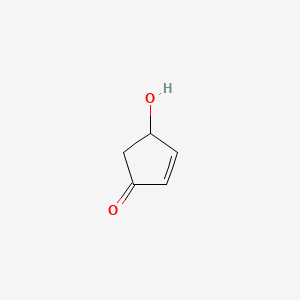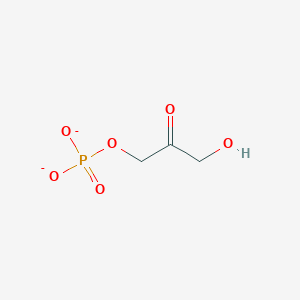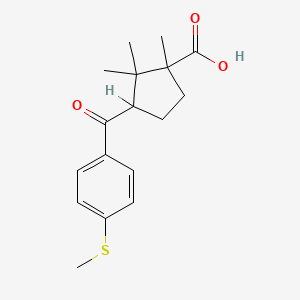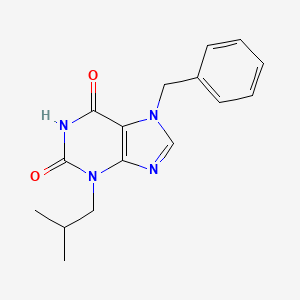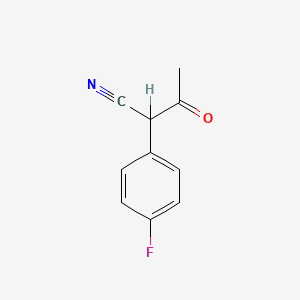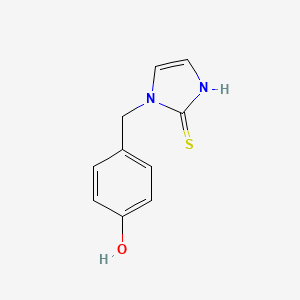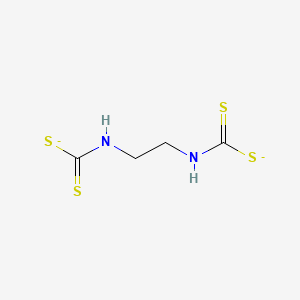
Ethylenebis(dithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenebis(dithiocarbamate) is a member of the class of dithiocarbamate anions resulting from the deprotonation of both of the dithiocarbamic acid moieties of ethylenebis(dithiocarbamic acid). The major species at pH 7.3. It is a conjugate base of an ethylenebis(dithiocarbamic acid).
科学的研究の応用
Microwave-Assisted Extraction in Trace Analysis
Ethylenebis(dithiocarbamate) fungicides like maneb and zineb are effectively extracted and analyzed using microwave-assisted extraction and acid hydrolysis. This method is rapid, simple, and suitable for trace analysis in tobacco and peaches, significantly reducing sample preparation time for gas chromatographic analysis (Vryzas, Papadakis, & Papadopoulou-Mourkidou, 2002).
Electrochemical Detection of Manzeb
Ethylenebis(dithiocarbamic acid) manganese zinc complex (Manzeb) is detected electrochemically by reductive desorption from gold surfaces. This study highlights a sensitive method for detecting Manzeb, with varying detection limits based on the gold electrode used (Nishiyama et al., 2018).
Liquid Chromatography for Ethylenethiourea in Fruits
Ethylenethiourea, a degradation product of ethylenebisdithiocarbamates, is analyzed in fruits using liquid chromatography tandem mass spectrometry. This method demonstrates high precision and accuracy, crucial for consumer risk assessment related to fungicide exposure (Lemes et al., 2014).
Gas Chromatography for Residue Determination
A sensitive method using gas chromatography/electrospray ionization mass spectrometry is developed for the simultaneous determination of ethylenebis(dithiocarbamate) fungicide residues in fruits and vegetables. This method significantly improves detection and quantification limits for these fungicides (Crnogorac & Schwack, 2007).
Reversible Addition-Fragmentation Chain Transfer Polymerization
Ethylenebis(dithiocarbamate) derivatives are employed as chain-transfer agents in the polymerization of ethylene. This novel application shows potential in creating new polymer architectures, offering insights into the versatility of ethylenebis(dithiocarbamate) in material science (Wolpers et al., 2019).
特性
分子式 |
C4H6N2S4-2 |
|---|---|
分子量 |
210.4 g/mol |
IUPAC名 |
N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2 |
InChIキー |
AWYFNIZYMPNGAI-UHFFFAOYSA-L |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-] |
正規SMILES |
C(CNC(=S)[S-])NC(=S)[S-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide](/img/structure/B1226957.png)
![6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester](/img/structure/B1226958.png)

